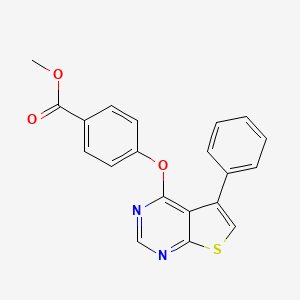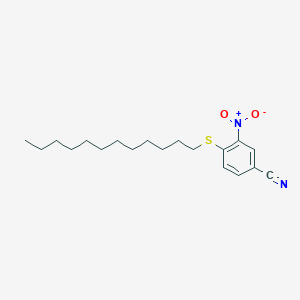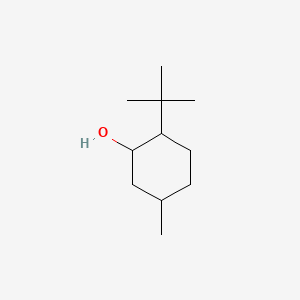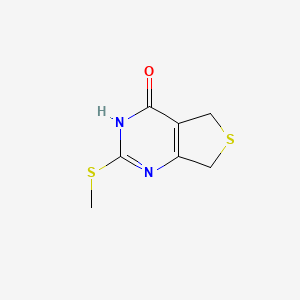
2-(4-CL-PH)-3-Cyano-4-HO-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, a hydroxy group, and a phenyl group attached to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Functional Groups:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Formation of 2-(4-Chlorophenyl)-3-Cyano-4-oxo-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester.
Reduction: Formation of 2-(4-Chlorophenyl)-3-Amino-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the cyano group can interact with nucleophilic sites on proteins, while the hydroxy group can form hydrogen bonds with amino acid residues. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in various biological effects.
類似化合物との比較
2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid: Lacks the ester group, which can affect its solubility and reactivity.
2-(4-Chlorophenyl)-3-Amino-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester: Contains an amino group instead of a cyano group, which can alter its biological activity.
The uniqueness of 2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and biological interactions.
特性
CAS番号 |
104503-26-6 |
|---|---|
分子式 |
C22H20ClNO4 |
分子量 |
397.8 g/mol |
IUPAC名 |
ethyl 2-(4-chlorophenyl)-3-cyano-4-hydroxy-6-oxo-4-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H20ClNO4/c1-2-28-21(26)20-18(25)12-22(27,15-6-4-3-5-7-15)17(13-24)19(20)14-8-10-16(23)11-9-14/h3-11,17,19-20,27H,2,12H2,1H3 |
InChIキー |
NCCZHVZRRIMXQV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(C(C(CC1=O)(C2=CC=CC=C2)O)C#N)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8-Dimethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11969280.png)
![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969294.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B11969310.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11969315.png)


![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11969328.png)
![Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)-](/img/structure/B11969329.png)


![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969347.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969353.png)
![N-{(E)-1-({[3-(1H-Imidazol-1-YL)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B11969368.png)
